molecular formula C11H11ClF3N3O B2490816 N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine CAS No. 338979-14-9

N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine

Cat. No.: B2490816
CAS No.: 338979-14-9
M. Wt: 293.67
InChI Key: SGGZOAMFHBBQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine is a useful research compound. Its molecular formula is C11H11ClF3N3O and its molecular weight is 293.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis Approaches:

  • A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a rigid diamine significant in medicinal chemistry, was proposed. This method involved the catalytic hydrogenation of pyrrolylpyridine, which can be prepared by condensing 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).
  • A process for synthesizing 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, was detailed. This synthesis involved chlorination of 2-amino-4-methylpyridine, followed by condensation with piperidine, achieving an overall yield of about 62% (Li Shen, 2012).

Chemical Transformations and Reactions:

  • A study on the metabolism of flumatinib in Chronic Myelogenous Leukemia patients revealed the main metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The presence of trifluoromethyl and pyridine was observed to facilitate the amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine (Aishen Gong et al., 2010).
  • The synthesis of pyrazolo[1,5‐a]Pyridines via Azirines involved the use of 3'-Bromoacetophenone, 2-Chloro-5-(trifluoromethyl)pyridine, and other reactants. This synthesis is significant in the context of pyridines and azirines, highlighting the importance of heating caution and waste disposal (Greszler & Stevens, 2009).

Biological Synthesis and Applications:

  • The identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent and orally available glycine transporter 1 (GlyT1) inhibitor was discussed. The compound showed potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and induced an increase in cerebrospinal fluid glycine concentration in rats (Yamamoto et al., 2016).

Chemical Derivatives and Advanced Synthesis:

  • A method for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates was introduced, utilizing a trifluoromethyl-containing building block. The primary products were transformed into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through methylation/hydrazinolysis (Khlebnikov et al., 2018).
  • The preparation of 2,6-Disubstituted and 2,2,6-trisubstituted piperidines from serine involved Claisen rearrangement and was deemed a general route to optically pure piperidines with substituents alpha to nitrogen. The products were versatile intermediates for making a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).

Properties

IUPAC Name

N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N3O/c12-9-5-7(11(13,14)15)6-16-10(9)18-3-1-8(17-19)2-4-18/h5-6,19H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGZOAMFHBBQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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